3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034364-47-9
VCID: VC5454358
InChI: InChI=1S/C20H21N3O3S/c24-19(22-9-5-15(6-10-22)26-16-8-12-27-13-16)7-11-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,8,12-15H,5-7,9-11H2
SMILES: C1CN(CCC1OC2=CSC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.47

3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

CAS No.: 2034364-47-9

Cat. No.: VC5454358

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one - 2034364-47-9

Specification

CAS No. 2034364-47-9
Molecular Formula C20H21N3O3S
Molecular Weight 383.47
IUPAC Name 3-[3-oxo-3-(4-thiophen-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one
Standard InChI InChI=1S/C20H21N3O3S/c24-19(22-9-5-15(6-10-22)26-16-8-12-27-13-16)7-11-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,8,12-15H,5-7,9-11H2
Standard InChI Key IIVODYUPMHKUQW-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CSC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Introduction

Structural Characterization and Nomenclature

The compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Its systematic IUPAC name, 3-[3-oxo-3-(4-thiophen-3-yloxy-piperidin-1-yl)-propyl]quinazolin-4-one, reflects three critical substituents:

  • A thiophen-3-yloxy group attached to the piperidine ring at position 4.

  • A keto-propyl linker bridging the piperidine and quinazolinone moieties.

  • The quinazolin-4(3H)-one core, which is a well-established pharmacophore in kinase inhibition .

Molecular Formula and Weight

  • Molecular Formula: C22H22N4O3S\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_3\text{S} (inferred from PubChem CID 91627655 , replacing pyridazine with thiophene).

  • Molecular Weight: ~410.5 g/mol (calculated by adjusting the thiophene substitution in ).

Spectral Data

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds provide insights into key functional groups:

  • IR: A strong absorption band near 1680–1700 cm1^{-1} corresponds to the carbonyl group (C=O) of the quinazolinone ring .

  • 1^1H NMR: Expected signals include:

    • δ 1.60–2.10 (m, 4H, piperidine CH2_2)

    • δ 3.50–4.20 (m, 5H, piperidine N-CH2_2 and OCH2_2)

    • δ 7.20–8.80 (m, 7H, aromatic protons from quinazolinone and thiophene) .

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol similar to reported quinazolinone derivatives :

Key Steps

  • Quinazolinone Core Formation:

    • Anthranilic acid derivatives undergo cyclization with benzyl isothiocyanate to form 2-mercapto-quinazolin-4(3H)-one intermediates .

  • Piperidine Substitution:

    • 4-(Thiophen-3-yloxy)piperidine is synthesized via nucleophilic substitution between piperidin-4-ol and 3-bromothiophene.

  • Alkylation and Coupling:

    • The quinazolinone intermediate reacts with 3-chloropropionyl chloride, followed by coupling with 4-(thiophen-3-yloxy)piperidine under basic conditions .

Yield Optimization

  • Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency for analogous alkylation steps (yields: 48–97%) .

  • Catalysts: Potassium carbonate (K2_2CO3_3) facilitates deprotonation during nucleophilic substitutions .

Hypothesized Biological Activities

While direct studies on this compound are absent, its structural analogs exhibit marked pharmacological profiles:

Tyrosine Kinase Inhibition

Quinazolinones with hydrophobic piperidine substitutions demonstrate dual inhibitory activity against EGFR, HER2, and CDK2 kinases :

  • IC50_{50} Values for Analogs:

    Kinase TargetCompound AnalogIC50_{50} (µM)
    CDK23i0.177 ± 0.032
    HER23i0.079 ± 0.015
    EGFR2i0.183 ± 0.021

The thiophene moiety may enhance lipid solubility, potentially improving cell membrane permeability compared to pyridazine derivatives .

Anticancer Activity

  • Cytotoxicity: Quinazolinone esters and hydrazides show IC50_{50} values 2–87 times lower than lapatinib in breast (MCF-7) and ovarian (A2780) cancer cells .

  • Mechanism: ATP-competitive binding to kinase catalytic domains disrupts phosphorylation cascades .

Drug-Likeness and ADMET Predictions

Computational Analysis

  • Lipinski’s Rule: Molecular weight (<500), hydrogen bond donors (<5), and acceptors (<10) suggest oral bioavailability.

  • LogP: Estimated ~3.2 (using PubChem data ), indicating moderate lipophilicity.

Toxicity Risks

  • Hepatotoxicity: Piperidine-containing compounds may inhibit cytochrome P450 enzymes .

  • Cardiotoxicity: Prolonged QT interval risks are plausible due to HER2 off-target effects .

Future Research Directions

  • Kinase Selectivity Profiling: Broad-spectrum screening against VEGFR2, PDGFR, and FGFR families.

  • In Vivo Efficacy Studies: Murine xenograft models to validate anticancer activity.

  • SAR Optimization: Introducing fluorinated thiophene rings to enhance metabolic stability.

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